REACTION_CXSMILES
|
C[O:2][C:3]1[CH:24]=[CH:23][C:6]([CH2:7][C:8]2[N:12]3[CH:13]=[C:14]([C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=4)[CH:15]=[CH:16][C:11]3=[N:10][N:9]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>ClCCl>[C:17]1([C:14]2[CH:15]=[CH:16][C:11]3[N:12]([C:8]([CH2:7][C:6]4[CH:5]=[CH:4][C:3]([OH:2])=[CH:24][CH:23]=4)=[N:9][N:10]=3)[CH:13]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|
Name
|
3-(4-Methoxybenzyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyridine
|
Quantity
|
0.057 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CC2=NN=C3N2C=C(C=C3)C3=CC=CC=C3)C=C1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with ice chips
|
Type
|
STIRRING
|
Details
|
stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with dichloromethane/methanol
|
Type
|
CUSTOM
|
Details
|
to give a clear mixture
|
Type
|
WASH
|
Details
|
then washed with saturated aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The sample was purified by preparative TLC
|
Type
|
WASH
|
Details
|
eluting with 7% methanol in dichloromethane which
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC=2N(C1)C(=NN2)CC2=CC=C(C=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |